Raddeanin A

Vue d'ensemble

Description

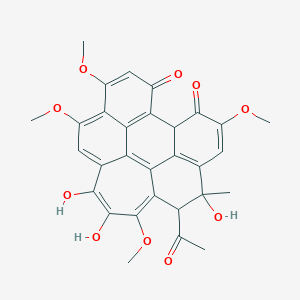

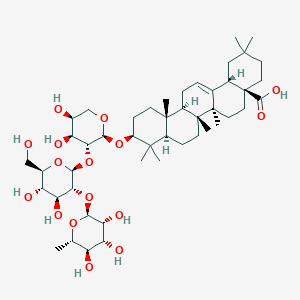

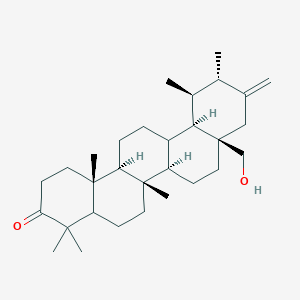

Raddeanin A est un composé triterpénoïde naturel isolé de la plante Anemone raddeana Regel. Ce composé a suscité un intérêt significatif en raison de ses puissantes activités biologiques, en particulier ses propriétés anticancéreuses. This compound est connu pour sa capacité à induire l'apoptose, inhiber la prolifération cellulaire et supprimer la métastase dans diverses lignées cellulaires cancéreuses .

Applications De Recherche Scientifique

Chemistry: Raddeanin A serves as a valuable compound for studying the structure-activity relationships of triterpenoids.

Biology: It is used to investigate the mechanisms of apoptosis and cell cycle regulation in cancer cells.

Medicine: this compound has shown promising anticancer effects in preclinical models, making it a potential candidate for cancer therapy.

Mécanisme D'action

Target of Action

Raddeanin A, an oleanane class triterpenoid saponin isolated from Anemone raddeana Regel , has been found to directly bind to Transactive Responsive DNA-Binding Protein 43 (TDP-43) . TDP-43 is a protein that regulates gene expression and has been implicated in various diseases, including cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NLRP3-mediated inflammation pathway and suppresses the Wnt/β-catenin pathway-mediated apoptosis . Additionally, it can downregulate the activity of the PI3K/AKT/mTOR pathway , which is known to play a crucial role in cell survival, growth, and proliferation.

Pharmacokinetics

Following oral administration, this compound was found in low concentrations in the heart, liver, spleen, lung, kidney, and plasma of mice . The majority of this compound was distributed in the intestinal tract, particularly in the colon and caecum . This suggests that this compound may have a high oral bioavailability and a preference for distribution in the gastrointestinal tract.

Result of Action

This compound has shown potent antitumor effects. It induces apoptosis, cell cycle arrest, inhibits invasion, migration, and angiogenesis in malignant cell lines . It also enhances mitochondrial DNA-cGAS/STING Axis-Mediated Antitumor Immunity . In Alzheimer’s disease, it has been found to improve pathological and cognitive deficits by targeting β-amyloidosis .

Action Environment

The action of this compound can be influenced by the environment in which it is present. For example, in the context of Alzheimer’s disease, this compound was found to inhibit inflammation and apoptosis, thus improving blood-retinal barrier function in AD-related retinopathy . .

Analyse Biochimique

Biochemical Properties

Raddeanin A interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit the Wnt co-receptor LRP6 and phosphorylate GSK-3β, an activator of downstream target genes c-Myc and Cyclin D1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to improve pathological and cognitive deficits in a mouse model of Alzheimer’s disease by targeting β-amyloidosis . It also inhibits inflammation and apoptosis, thereby improving blood-retinal barrier (BRB) function in Alzheimer’s disease-related retinopathy .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It directly binds to transactive responsive DNA-binding protein 43 (TDP-43) and induces TDP-43 localization to mitochondria and mtDNA leakage, leading to cyclic GMP-AMP synthase/stimulator of interferon gene-dependent upregulation of nuclear factor κB and type I interferon signaling .

Méthodes De Préparation

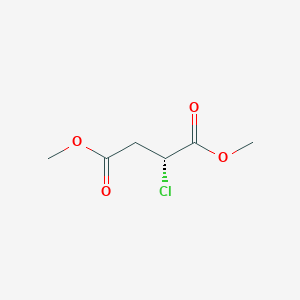

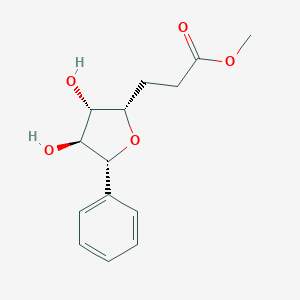

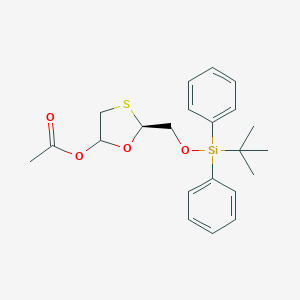

Voies Synthétiques et Conditions de Réaction : Raddeanin A peut être synthétisé par une série de réactions de glycosylation à partir de l'acide oléanolique. La synthèse implique une glycosylation par étapes utilisant des trichloroacétimidates d'arabinosyle, de glucosyle et de rhamnosyle comme donneurs. La structure chimique de this compound est confirmée par diverses méthodes spectroscopiques telles que la RMN 1H, la RMN 13C, l'IR, la SM et l'analyse élémentaire .

Méthodes de Production Industrielle : La production industrielle de this compound implique principalement l'extraction des rhizomes de Anemone raddeana Regel. Le processus d'extraction comprend le séchage des rhizomes, suivi de l'extraction par solvant en utilisant de l'alcool. L'extrait est ensuite purifié par des techniques chromatographiques pour isoler this compound .

Analyse Des Réactions Chimiques

Types de Réactions : Raddeanin A subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques variables.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound, altérant potentiellement ses propriétés biologiques.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés dans les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions sont divers dérivés de this compound, chacun ayant des activités biologiques distinctes et des applications thérapeutiques potentielles .

4. Applications de la Recherche Scientifique

Chimie : this compound sert de composé précieux pour étudier les relations structure-activité des triterpénoïdes.

Biologie : Il est utilisé pour étudier les mécanismes de l'apoptose et de la régulation du cycle cellulaire dans les cellules cancéreuses.

Médecine : this compound a montré des effets anticancéreux prometteurs dans des modèles précliniques, ce qui en fait un candidat potentiel pour la thérapie du cancer.

5. Mécanisme d'Action

This compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Induction de l'Apoptose : this compound induit l'apoptose en modulant l'expression des protéines de la famille Bcl-2, en activant les caspases et en favorisant la libération du cytochrome c des mitochondries.

Arrêt du Cycle Cellulaire : Il inhibe la progression du cycle cellulaire en régulant à la baisse les cyclines et les kinases dépendantes des cyclines.

Inhibition de la Métastase : this compound supprime la métastase en inhibant la transition épithéliale-mésenchymateuse et en réduisant l'expression des métalloprotéinases matricielles.

Voies de Signalisation : Le composé affecte diverses voies de signalisation, y compris les voies PI3K/Akt, Wnt/β-caténine et NF-κB

Comparaison Avec Des Composés Similaires

Raddeanin A est unique parmi les triterpénoïdes en raison de ses puissantes propriétés anticancéreuses et de ses mécanismes d'action multiformes. Des composés similaires comprennent :

Acide Oléanolique : Un précurseur dans la synthèse de this compound, connu pour ses propriétés hépatoprotectrices et anti-inflammatoires.

Acide Bétulinique : Un autre triterpénoïde aux activités anticancéreuses et anti-VIH.

Ginsénosides : Des saponines triterpénoïdes présentes dans le ginseng, connues pour leurs propriétés adaptogènes et anticancéreuses

This compound se distingue par sa capacité à cibler de multiples voies et son potentiel d'utilisation dans des thérapies combinées pour améliorer l'efficacité des traitements existants.

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQGPFFHGWNIGX-PPCHTBMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89412-79-3 | |

| Record name | Raddeanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89412-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anemodeanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089412793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89412-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)

![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)